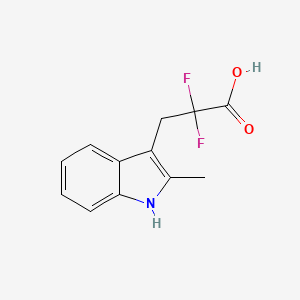

2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid is a chemical compound . It is part of the indole family, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

Indole derivatives are synthesized in a variety of ways. For instance, the Fischer indole synthesis involves the reaction of a cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Wissenschaftliche Forschungsanwendungen

Environmental Science and Toxicology

- Fluorinated Alternatives and Environmental Impact : Research on the occurrence and distribution of fluorinated alternatives, such as HFPO-DA, in surface waters has shown distinct differences among various areas, indicating the impact of industrial discharges and the need for monitoring these substances due to their persistence and potential toxicity (Heydebreck et al., 2015).

Analytical Chemistry

- Mobile Phase Modifiers for LC-MS Analysis : The use of fluorinated alcohols, including hexafluoroisopropanol (HFIP), has been noted for improving the LC-MS analysis of oligonucleotides, offering insights into the choice of fluorinated alcohol based on the ion-pairing agent used (Basiri et al., 2016).

Organic Synthesis

- Synthesis of Fluorinated Compounds : The synthesis of difluoroalkylamine and α-fluoro enamine from F-propene and dialkylamines has been explored, highlighting the use of these reaction products as fluorinating agents for alcohols and carboxylic acids (Takaoka et al., 1979).

- Enantioselective Friedel-Crafts Alkylation : The enantioselective Friedel-Crafts alkylation of indoles with alpha,beta-unsaturated acyl phosphonates has been facilitated by chiral phosphoric acid, producing methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities, showcasing a method for constructing chiral centers (Bachu & Akiyama, 2010).

Materials Science

- Organic Sensitizers for Solar Cells : The engineering of organic sensitizers for solar cell applications, involving the synthesis of novel compounds and their evaluation in terms of photovoltaic performance, highlights the role of fluorinated compounds in enhancing the efficiency of solar energy conversion (Kim et al., 2006).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The interaction often involves the indole nucleus, which is a part of the compound, binding to the target receptors .

Biochemical Pathways

Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the indole derivatives bind to, leading to downstream effects that result in the observed biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects could potentially involve changes in cellular processes and functions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO2/c1-7-9(6-12(13,14)11(16)17)8-4-2-3-5-10(8)15-7/h2-5,15H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKNZSABTJKKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2784612.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2784613.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2784614.png)

![1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B2784615.png)

![2-[(2-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784617.png)

![1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole](/img/structure/B2784618.png)